2-Cyclobutylmorpholine hydrochloride
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Overview
Description
2-Cyclobutylmorpholine hydrochloride is a chemical compound with the molecular formula C8H16ClNO and a molar mass of 177.67 g/mol . It is a derivative of morpholine, featuring a cyclobutyl group attached to the nitrogen atom of the morpholine ring. This compound is typically used in various chemical and pharmaceutical research applications.
Scientific Research Applications
2-Cyclobutylmorpholine hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of morpholine derivatives with biological systems.
Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry: Used in the production of specialty chemicals and as an intermediate in chemical manufacturing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutylmorpholine hydrochloride involves the reaction of cyclobutylamine with morpholine under controlled conditions. The reaction typically proceeds as follows:
- Cyclobutylamine is reacted with morpholine in the presence of a suitable solvent, such as ethanol or methanol.
- The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete reaction.
- The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 2-Cyclobutylmorpholine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale mixing of cyclobutylamine and morpholine in industrial reactors.
- Controlled heating and stirring to ensure complete reaction.
- Addition of hydrochloric acid to form the hydrochloride salt.
- Purification of the final product through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of cyclobutylmorpholine N-oxide.
Reduction: Formation of cyclobutylmorpholine.
Substitution: Formation of substituted morpholine derivatives.
Mechanism of Action
The mechanism of action of 2-Cyclobutylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the cyclobutyl group.
Cyclobutylamine: The amine precursor used in the synthesis of 2-Cyclobutylmorpholine hydrochloride.
N-Substituted Morpholines: Compounds with various substituents on the nitrogen atom of the morpholine ring.
Uniqueness
This compound is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and physical properties compared to other morpholine derivatives. This uniqueness makes it valuable in specific research and industrial applications .
Properties
IUPAC Name |
2-cyclobutylmorpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-7(3-1)8-6-9-4-5-10-8;/h7-9H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOVINQEHAKOTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CNCCO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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